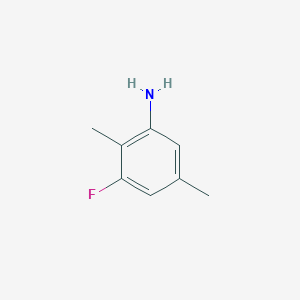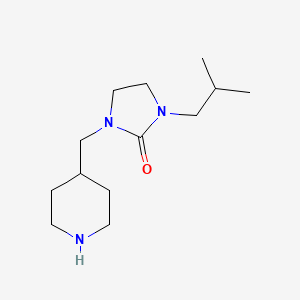
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone core structure. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both piperidine and imidazolidinone rings in its structure makes it a versatile molecule for various chemical transformations and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-isobutyl-2-imidazolidinone with piperidine-4-carboxaldehyde under catalytic conditions. The reaction typically requires a Lewis acid catalyst and proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the efficient and scalable synthesis of this compound .
化学反应分析
Types of Reactions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the imidazolidinone ring.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted piperidine derivatives.
科学研究应用
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The imidazolidinone ring is known to interact with active sites of enzymes, while the piperidine ring can enhance binding affinity and specificity .
相似化合物的比较
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one Hydrochloride: A hydrochloride salt form with similar chemical properties.
1-Isobutyl-2-imidazolidinone: A precursor in the synthesis of the target compound.
Piperidine-4-carboxaldehyde: A key intermediate used in the synthesis.
Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. The combination of imidazolidinone and piperidine rings allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
1-(2-methylpropyl)-3-(piperidin-4-ylmethyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(2)9-15-7-8-16(13(15)17)10-12-3-5-14-6-4-12/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUPNUQXBNLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C1=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
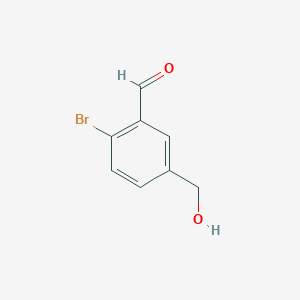
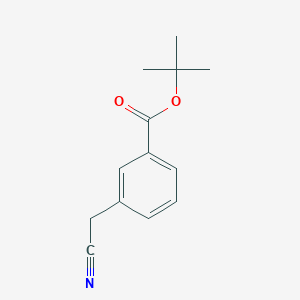
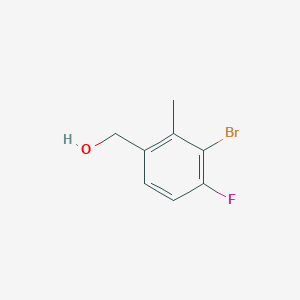
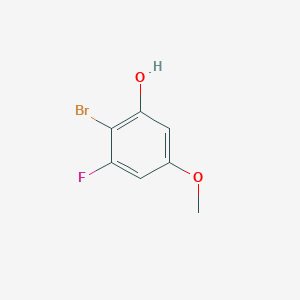
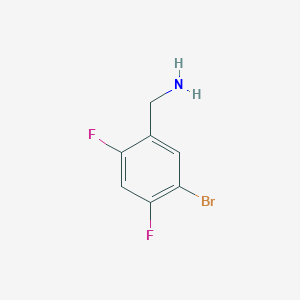
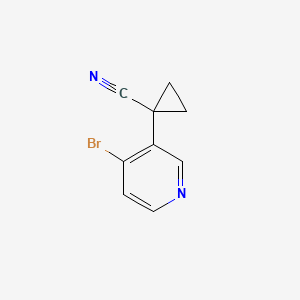
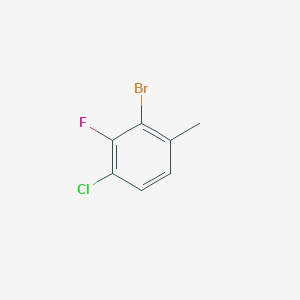
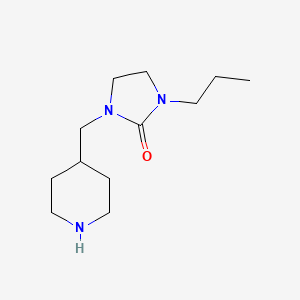
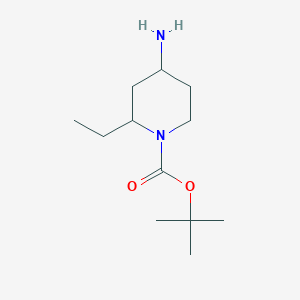
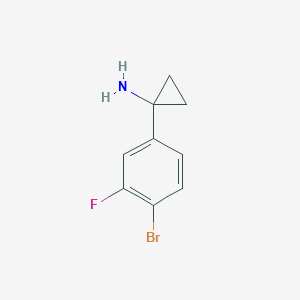
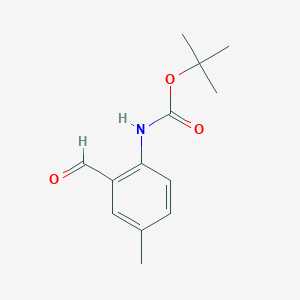
![tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B7965107.png)

